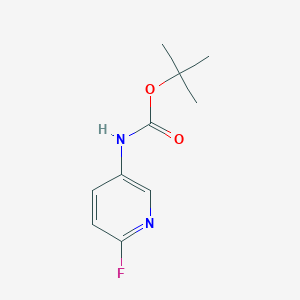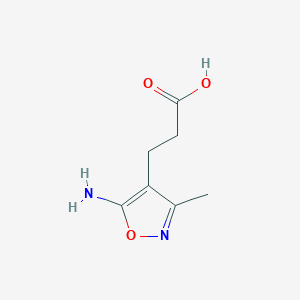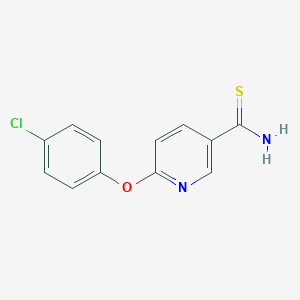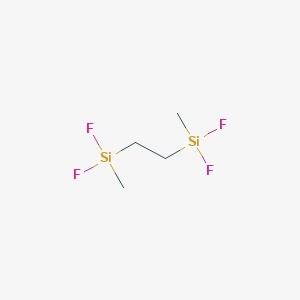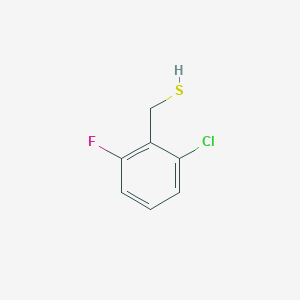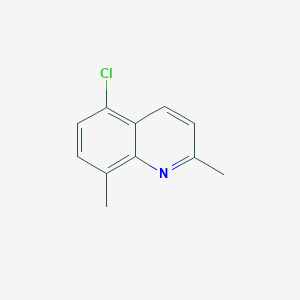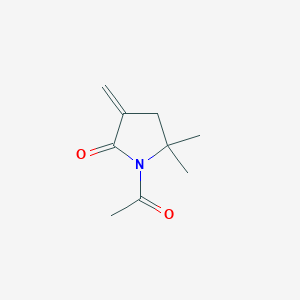
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one, also known as AMDP, is a pyrrolidine derivative that has gained significant attention in the scientific community for its potential applications in various fields. The compound is known for its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. In
作用機序
The mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. Studies have shown that 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one can inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their metabolic processes.
生化学的および生理学的効果
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been shown to have anti-inflammatory properties, which may contribute to its potential applications in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its unique chemical structure, which makes it a valuable tool for researchers studying various biochemical and physiological processes. The compound is readily available, and its synthesis is relatively straightforward, which makes it an accessible compound for research purposes. However, one of the limitations of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. One potential direction is the further investigation of its antitumor activity and its potential applications in cancer therapy. Another direction is the exploration of its antimicrobial properties and its potential use in the development of new antimicrobial agents. Additionally, the study of the mechanism of action of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one and its effects on various metabolic pathways may provide valuable insights into the underlying mechanisms of various diseases.
合成法
The synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one involves the reaction of 2,5-dimethylpyrrole with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one. The yield of the reaction can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used. Overall, the synthesis of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is a relatively straightforward process, which makes it a readily available compound for research purposes.
科学的研究の応用
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one is in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity, making it a potential drug candidate for the treatment of cancer. 1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one has also been investigated for its antimicrobial properties, with studies showing that it has a broad spectrum of activity against various microorganisms, including bacteria and fungi.
特性
CAS番号 |
167281-21-2 |
|---|---|
製品名 |
1-Acetyl-3-methylene-5,5-dimethylpyrrolidine-2-one |
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
InChIキー |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
正規SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
同義語 |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



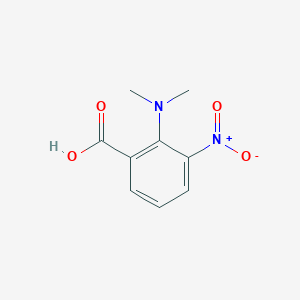
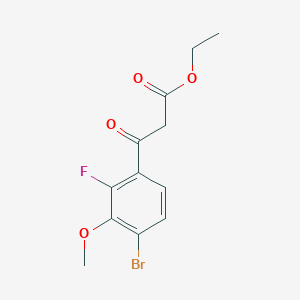
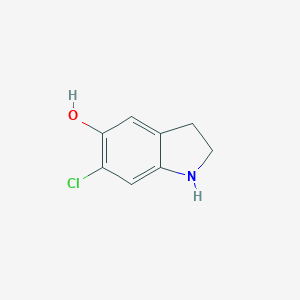
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
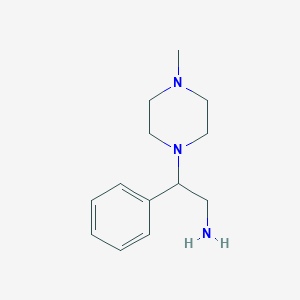
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
